molecular formula C10H10IN B15064596 5-Iodo-1,6-dimethyl-1H-indole

5-Iodo-1,6-dimethyl-1H-indole

Cat. No.: B15064596
M. Wt: 271.10 g/mol
InChI Key: DYZZNNFWOCDPTD-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Contemporary Organic Synthesis

Indole derivatives are integral to a wide range of natural products and synthetic compounds with significant biological activities. nih.govnih.gov They form the core of many alkaloids, which are naturally occurring compounds with potent physiological effects. nih.gov The indole framework is also a key component in numerous pharmaceuticals. The ability to introduce various functional groups onto the indole ring allows for the fine-tuning of a molecule's biological and physical properties. This has made the synthesis of substituted indoles a major focus for organic chemists. thieme-connect.com

Overview of Strategic Functionalization Approaches for Indole Nuclei

The functionalization of the indole nucleus can be achieved through a variety of chemical reactions. The reactivity of the indole ring allows for substitutions at several positions, with the C3 position being the most nucleophilic and thus a common site for electrophilic attack. However, strategic functionalization at other positions, including the benzene (B151609) ring (C4, C5, C6, and C7), is crucial for creating a diverse range of derivatives.

Common functionalization strategies include:

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) provides a handle for further transformations, such as cross-coupling reactions. Iodine, in particular, is a versatile halogen in this context. nih.govbeilstein-journals.org

Alkylation and Acylation: The addition of alkyl or acyl groups can modify the steric and electronic properties of the indole.

Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, and other transition metals are extensively used to form new carbon-carbon and carbon-heteroatom bonds at various positions of the indole ring. chim.it

Cycloaddition Reactions: The C2-C3 double bond of the indole can participate in cycloaddition reactions to build more complex, fused ring systems. nih.gov

The development of regioselective methods to functionalize specific positions on the indole nucleus is an ongoing area of research, as it allows for precise control over the final molecular structure. thieme-connect.com

Research Rationale for Investigating 5-Iodo-1,6-dimethyl-1H-indole as a Versatile Intermediate

While extensive research exists for a variety of substituted indoles, the specific compound This compound is a more recent addition to the catalog of available synthetic building blocks. Its commercial availability from suppliers like BLDpharm and Chemsrc, under the CAS number 1934834-68-0, indicates its potential utility in synthetic endeavors. bldpharm.com

The rationale for investigating this particular compound stems from the strategic placement of its functional groups:

The Iodo Group at C5: The iodine atom at the C5 position is a key feature. Halogenated indoles, and particularly iodo-indoles, are valuable precursors for a wide range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a vast array of substituents at the C5 position, including aryl, alkyl, alkynyl, and amino groups. The C-I bond is highly reactive in such transformations, making 5-iodoindoles versatile intermediates. sigmaaldrich.com

The Methyl Group at C1 (N-Methylation): The presence of a methyl group on the indole nitrogen (N1 position) prevents N-H reactivity, which can sometimes interfere with desired reactions at other positions. This N-methylation directs functionalization to the carbon skeleton of the indole.

The Methyl Group at C6: The methyl group at the C6 position influences the electronic properties of the indole ring and can provide steric hindrance, potentially influencing the regioselectivity of further reactions.

The combination of these features in This compound makes it a promising candidate for the synthesis of complex, highly substituted indole derivatives. Its structure is primed for selective elaboration at the C5 position, offering a clear pathway to novel compounds with potential applications in various fields of chemical research.

While detailed research findings on the specific reactions and applications of This compound are not yet widely published, its structural characteristics strongly suggest its role as a valuable and versatile intermediate in modern organic synthesis. Further investigations into its reactivity will likely reveal its full potential in the construction of novel functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10IN

Molecular Weight

271.10 g/mol

IUPAC Name

5-iodo-1,6-dimethylindole

InChI

InChI=1S/C10H10IN/c1-7-5-10-8(6-9(7)11)3-4-12(10)2/h3-6H,1-2H3

InChI Key

DYZZNNFWOCDPTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN2C)C=C1I

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Iodo 1,6 Dimethyl 1h Indole and Substituted Analogs

Regioselective Halogenation Strategies for Indole (B1671886) Scaffolds

The introduction of a halogen atom at a specific position on the indole ring is a critical step in the synthesis of many biologically active compounds. The inherent electronic properties of the indole nucleus typically favor electrophilic substitution at the C3 position. Therefore, achieving substitution at other positions, such as C5, requires specialized strategies that can override this natural reactivity.

Direct Electrophilic Iodination at C5 Position

Directing electrophilic iodination to the C5 position of the indole ring, bypassing the more nucleophilic C3 position, is a significant challenge. However, recent advancements have established efficient and highly regioselective methods. One successful strategy involves the use of N-Iodosuccinimide (NIS) as the iodine source. The regioselectivity is often controlled by the presence and nature of a substituent at the C3 position. For instance, an electron-withdrawing group at C3 can deactivate the pyrrole (B145914) ring towards electrophilic attack, thereby favoring substitution on the benzene (B151609) ring.

A notable metal-free approach for the direct C5 iodination of indoles has been developed, offering mild reaction conditions and a broad tolerance for various functional groups. researchgate.netrsc.org This method is particularly valuable for the late-stage functionalization of complex molecules. researchgate.net The reaction is believed to proceed through a radical pathway. researchgate.net In some cases, the use of a Lewis acid like BF₃·Et₂O has been reported to mediate C5 iodination, where a C3 electron-withdrawing group may act as a directing element. researchgate.net

The functionalization at the C5 position of the indole core is challenging due to the higher reactivity of the pyrrole ring. rsc.org Consequently, reports on direct C5 functionalization are less common compared to modifications at other positions. rsc.org Radical-based approaches have recently been developed to achieve C5-iodination and bromination. rsc.org

Table 1: Examples of Direct C5 Iodination of Indole Derivatives

Starting Material Reagents and Conditions Product Yield
1H-Indole-3-carbaldehyde NIS, AgOAc (1 equiv) 5-Iodo-1H-indole-3-carbaldehyde 80% researchgate.net
Methyl 1H-indole-3-carboxylate I₂, AgSbF₆, PIDA Methyl 5-iodo-1H-indole-3-carboxylate High Yield researchgate.net

Data compiled from cited research articles.

Metalation-Directed Iodination Approaches for Indole Derivatives

Directed ortho metalation (DoM) is a powerful technique for regioselective functionalization. In this approach, a directing group (DG) installed on the indole nitrogen or another position chelates to a metal, typically lithium via an organolithium reagent like n-butyllithium (n-BuLi), directing deprotonation to an adjacent position. The resulting anion is then quenched with an electrophile, such as molecular iodine (I₂).

While C2 and C7 are common sites for metalation-directed functionalization, achieving C5 substitution through this method is less direct. nih.gov It often requires a multi-step sequence or a directing group positioned to influence the carbocyclic ring specifically. For example, an N-amide directing group can facilitate a sequence of C2 metalation-silylation followed by C7 metalation and subsequent electrophilic quench. nih.gov A similar strategy conceptually could be envisioned for C5, though it remains a less-traveled path. Nickel-catalyzed dearomative carboiodination reactions have also been reported, but these fundamentally alter the aromaticity of the indole ring to create iodinated indolines. nih.gov

Electrochemical Iodination Methodologies for Indoles

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for metal catalysts or chemical oxidants. organic-chemistry.orgacs.org Electrochemical iodination of indoles can be performed in an undivided cell under constant current, using readily available halide salts like potassium iodide (KI) as both the iodine source and the supporting electrolyte. lookchem.com

The proposed mechanism involves the anodic oxidation of iodide anions (I⁻) to generate molecular iodine (I₂). acs.org This in-situ generated iodine then acts as the electrophile, reacting with the indole substrate. This method has been shown to be efficient for the mono-halogenation of various indole derivatives. lookchem.com The process is scalable, demonstrating its potential for industrial applications. lookchem.com Furthermore, metal-free electrochemical methods using iodine as a mediator have been developed for the synthesis of both indoles and indolines. organic-chemistry.orgacs.org An environmentally friendly electrochemical approach has also been developed for the iodoamination of various indole derivatives. acs.org

Table 2: Electrochemical Iodination of Indoles

Substrate Conditions Product Yield
1H-Indole KI, CH₃CN/H₂O, constant current (5 mA) 3-Iodo-1H-indole 82% (gram-scale) lookchem.com

Data compiled from cited research articles.

Alkylation Techniques for Indole Ring Systems

The introduction of methyl groups at both the N1 and C6 positions is the final key to synthesizing 5-iodo-1,6-dimethyl-1H-indole. These alkylations present distinct challenges, with N-alkylation being generally more straightforward than regioselective C-alkylation on the benzene portion of the indole.

N-Alkylation (N1-Methylation) of Indoles

N-alkylation of indoles is a fundamental transformation. The classic method involves deprotonating the indole N-H with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkylating agent like methyl iodide. researchgate.netgoogle.com

However, concerns over the use of strong bases and hazardous alkylating agents have driven the development of milder and more sustainable methods. google.com

Catalytic Base Methods : One approach uses dimethyl carbonate (DMC) as a green methylating agent in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.comgoogle.com This method provides nearly quantitative yields of N-methylated indoles under mild conditions. google.com

Solid Methylating Agents : Recently, the use of quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide (PhMe₃NI), has been reported as a safe, nontoxic, and easy-to-handle solid reagent for the monoselective N-methylation of indoles. nih.gov This protocol shows high yields and excellent functional group tolerance. nih.gov

Microwave-Assisted Synthesis : The condensation of certain indole precursors with DMF-dialkoxyacetals under microwave irradiation provides another convenient route to N1-alkylated indoles. nih.gov

Table 3: Comparison of N1-Methylation Methods for Indoles

Method Alkylating Agent Base Solvent Key Features
Classic Methyl iodide NaH (stoichiometric) DMF High reactivity, uses hazardous reagents researchgate.netgoogle.com
Catalytic Dimethyl carbonate DABCO (catalytic) Toluene, DMF Green, mild conditions, high yield google.com

Data compiled from cited research articles.

C-Alkylation at the Carbocyclic Ring (C6-Methylation) in Indoles

Direct and regioselective C-H alkylation of the indole carbocyclic ring is considerably more difficult than N-alkylation or even C2/C3 alkylation. Achieving selective methylation at the C6 position requires advanced transition-metal-catalyzed C-H activation strategies.

A significant breakthrough is the ruthenium-catalyzed remote C6-selective C-H alkylation of indole derivatives. acs.orgscispace.comkcl.ac.uk This method utilizes an N-pyrimidinyl directing group to facilitate C2-cyclometalation with the ruthenium catalyst. The presence of an ancillary ester directing group at the C3 position is crucial for directing the subsequent alkylation to the remote C6 position, with yields reaching up to 92%. acs.orgscispace.com The reaction proceeds via a proposed C2-cyclometalation/remote σ-activation pathway. acs.org

Another innovative method involves an indium(III)-catalyzed regioselective C6-alkylation of 2,3-disubstituted indoles using para-quinone methides (p-QMs) as the alkylating agents. nih.gov The regioselectivity between C6 and N1 alkylation can be controlled by the choice of solvent. This protocol is scalable and can be used for the late-stage functionalization of complex molecules. nih.gov

Table 4: Ruthenium-Catalyzed C6-Alkylation of Indole Derivatives

Indole Substrate Alkylating Agent Conditions Product Yield

Data compiled from cited research articles.

Convergent and Divergent Synthetic Routes for this compound

The construction of the this compound scaffold can be approached through both convergent and divergent strategies, allowing for flexibility in accessing the target molecule and its derivatives.

Strategies Involving Sequential Halogenation and Alkylation

Divergent strategies for the synthesis of this compound often commence with a pre-existing indole core, followed by sequential functionalization. A plausible and efficient route involves the direct iodination of 1,6-dimethyl-1H-indole. This approach benefits from the high reactivity of the indole ring towards electrophilic substitution, which typically occurs at the C3 position. However, with the C3 position unsubstituted, careful control of reaction conditions is necessary to achieve selective iodination at the C5 position.

Alternatively, a convergent approach can be envisioned starting from 5-iodoindole (B102021). Sequential N-methylation and C-methylation would furnish the desired product. The N-methylation of indoles is a well-established transformation, often employing reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. Subsequent C-methylation would likely require more specialized methods, such as directed metallation-trapping sequences.

A notable one-pot, four-component reaction provides a powerful convergent strategy for synthesizing trisubstituted 3-iodoindoles, which can be adapted for the synthesis of analogs of the target compound. rsc.org This method combines an ortho-haloaniline, a terminal alkyne, N-iodosuccinimide (NIS), and an alkyl halide. rsc.org The sequence is initiated by a copper-free Sonogashira coupling, followed by a base-catalyzed cyclization to form the indole ring, electrophilic iodination at the C3 position with NIS, and finally, N-alkylation. rsc.org While this specific sequence yields a 3-iodoindole, the principles can be adapted to introduce the desired substitution pattern.

Table 1: Exemplary Sequential Functionalization Reactions for Substituted Indole Synthesis

Starting MaterialReagents and ConditionsProductYield (%)Reference
5-Methyl-1H-indole1. NaH, DMF, 0 °C to rt1,5-Dimethyl-1H-indole99% chemicalbook.com
2. CH₃I
2-IodoanisolesDMC, Pd(OAc)₂, P(o-tol)₃, K₂CO₃ipso,meta-Dimethylated arenesGood dicp.ac.cn
o-Nitro aryl halidesβ-Hydroxy carbonyl compounds, Pd(OAc)₂, PPh₃, Cs₂CO₃; then Zn, AcOHSubstituted IndolesGood rsc.org

Annulation Reactions for the Construction of Substituted Indole Cores

Annulation reactions represent a powerful class of convergent strategies for the de novo construction of the indole nucleus, allowing for the introduction of desired substituents from acyclic precursors. Several classic and modern annulation methods can be conceptually applied to the synthesis of this compound.

The Fischer indole synthesis, a cornerstone of indole chemistry, could be employed by reacting a suitably substituted hydrazine, such as (4-iodo-3-methylphenyl)hydrazine, with a ketone like acetone, followed by N-methylation. nih.gov However, the harsh acidic conditions and potential for side reactions can limit its applicability for highly functionalized substrates.

More contemporary methods, often catalyzed by transition metals, offer milder conditions and greater functional group tolerance. The Larock indole synthesis, for example, involves the palladium-catalyzed annulation of an o-iodoaniline with an internal alkyne. ub.edu To generate the 1,6-dimethyl substitution pattern, one could envision starting with a 2-iodo-4-methylaniline (B1303665) and an appropriately substituted alkyne, followed by N-methylation. The regioselectivity of the alkyne insertion is a key consideration in this approach. ub.edu

Rhodium-catalyzed [5+2] annulation reactions of indoles with 1,6-enynes have also been developed, leading to the formation of indole-fused oxepines. researchgate.net While not directly yielding the target compound, this methodology showcases the potential of annulation strategies to build complex fused systems based on the indole core.

Redox-triggered dearomative [5+1] annulation of indoles with O-alkyl ortho-oxybenzaldehydes provides another innovative route to spirochromanes containing an indolenine skeleton, demonstrating the versatility of modern annulation cascades. rsc.org

Catalytic Systems in the Synthesis of Iodinated Dimethylindoles

The development of sophisticated catalytic systems has revolutionized indole synthesis, enabling milder reaction conditions, improved selectivity, and access to a broader range of functionalized derivatives.

Transition Metal-Catalyzed Indole Construction and Functionalization

Transition metals, particularly palladium, rhodium, and cobalt, play a crucial role in modern indole synthesis. mdpi.comrsc.org Palladium-catalyzed cross-coupling reactions are instrumental in both the construction of the indole ring and its subsequent functionalization. For instance, the aforementioned Larock indole synthesis relies on a palladium catalyst to facilitate the key C-N and C-C bond formations. ub.edu

Furthermore, palladium catalysts can be employed for the direct C-H functionalization of pre-formed indole rings. This allows for the introduction of substituents at various positions, including the challenging C4-C7 positions on the benzenoid ring. rsc.org For the synthesis of this compound, a palladium-catalyzed C-H iodination of 1,6-dimethyl-1H-indole could be a potential strategy, although regioselectivity would need to be carefully controlled.

Cobalt-catalyzed reactions have also emerged as powerful tools for indole synthesis. For example, cobalt(III)-catalyzed intramolecular C-H alkenylation of ortho-alkenylanilines provides an efficient route to indoles. mdpi.com

Table 2: Selected Transition Metal-Catalyzed Reactions for Indole Synthesis and Functionalization

Reaction TypeCatalyst SystemSubstratesProduct TypeKey FeaturesReference
Larock HeteroannulationPd(OAc)₂, LiClo-Iodoanilines, Internal Alkynes2,3-Disubstituted IndolesHigh regioselectivity for bulky groups at C2. ub.edu
C-H Alkenylation[RhCp*Cl₂]₂, AgSbF₆Indoles, 1,6-EnynesIndole-fused OxepinesDiastereoselective [5+2] annulation. researchgate.net
Cross-Dehydrogenative CouplingCo(III) complexortho-AlkenylanilinesSubstituted IndolesIntramolecular cyclization. mdpi.com
ipso,meta-DimethylationPd(OAc)₂, P(o-tol)₃ortho-Substituted Iodoarenes, DMCDimethylated ArenesNovel meta-C-H methylation. dicp.ac.cn

Organocatalytic Approaches to Asymmetrically Substituted Indoles

Organocatalysis has surfaced as a powerful and environmentally benign alternative to metal-catalyzed transformations for the synthesis of chiral indole derivatives. rsc.org These methods often employ small organic molecules, such as chiral Brønsted acids or amines, to catalyze enantioselective reactions.

While the target compound, this compound, is achiral, the principles of organocatalysis are highly relevant for the synthesis of its asymmetrically substituted analogs, which are of significant interest in medicinal chemistry. A key strategy involves the enantioselective Friedel-Crafts alkylation of indoles with various electrophiles. rsc.org

Chiral phosphoric acids have proven to be particularly effective catalysts for the enantioselective addition of indoles to aldehydes and other electrophiles. rsc.org For instance, the reaction of 2-substituted indoles with phenylglyoxal (B86788) catalyzed by a chiral phosphoric acid can afford chiral α-hydroxy ketones with high yields and enantioselectivities. rsc.org This methodology could be extended to the synthesis of chiral analogs of this compound by employing appropriately substituted indole nucleophiles.

Furthermore, organocatalytic strategies have been developed for the asymmetric functionalization of various positions on the indole ring, opening up avenues for the creation of complex and stereochemically rich indole-containing molecules. oaepublish.comnih.gov

Table 3: Examples of Organocatalytic Asymmetric Reactions for Indole Functionalization

Reaction TypeOrganocatalystSubstratesProduct TypeEnantioselectivity (ee)Reference
Friedel-Crafts HydroxyalkylationChiral Phosphoric Acid2-Substituted Indoles, PhenylglyoxalChiral α-Hydroxy Ketonesup to 96% rsc.org
Transfer HydrogenationChiral Brønsted Acid3H-IndolesChiral Indolinesup to 97% organic-chemistry.org
α-SulfenylationCinchona-derived Squaramide2-Substituted Indolin-3-onesChiral 2,2-Disubstituted Indole-3-onesup to 99% nih.gov

Reactivity and Derivatization Studies of 5 Iodo 1,6 Dimethyl 1h Indole

Cross-Coupling Reactions at the C5-Iodo Position

The iodine atom at the C5 position of 5-Iodo-1,6-dimethyl-1H-indole is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

Palladium-catalyzed reactions are fundamental to the derivatization of aryl halides. mdpi.com The Suzuki and Sonogashira couplings are particularly prominent examples.

The Suzuki coupling , first reported by Akira Suzuki in 1979, involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org This reaction is widely used to form carbon-carbon single bonds, creating biaryl compounds, polyolefins, and styrenes. wikipedia.orglibretexts.org The catalytic cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org For the Suzuki coupling to proceed, the boronic acid often needs to be activated with a base to enhance the polarization of the organic ligand, which facilitates the transmetalation step. organic-chemistry.org

The Sonogashira reaction is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govnih.gov Historically, this reaction has utilized a copper co-catalyst, although copper-free methods have been developed to avoid the undesirable homocoupling of acetylenes. nih.gov The Sonogashira reaction is a cornerstone in the synthesis of complex molecules due to its mild reaction conditions and tolerance of various functional groups. researchgate.net It has found extensive application in medicinal chemistry and materials science. nih.gov

The table below illustrates representative conditions for these palladium-catalyzed cross-coupling reactions.

Reaction Catalyst System Coupling Partner Base Solvent Typical Conditions
Suzuki CouplingPd(PPh₃)₄ or Pd(OAc)₂/LigandAryl/Vinyl Boronic AcidNa₂CO₃, K₂CO₃, or KFDME/H₂O or Toluene70-80 °C, 1-24 h
Sonogashira CouplingPdCl₂(PPh₃)₂/CuI or [DTBNpP]Pd(crotyl)ClTerminal AlkyneEt₃N or TMPDMF or DMSORoom Temperature to 80 °C, 6-32 h

Alternative Metal-Catalyzed Coupling Transformations

While palladium catalysis is prevalent, other transition metals can also be employed for cross-coupling reactions. For instance, nickel-catalyzed Sonogashira-type couplings of aryl halides with terminal alkynes have been developed as a cost-effective alternative to palladium. nih.gov These reactions can proceed without a co-catalyst and exhibit good functional group tolerance. nih.gov

Directed and Undirected C-H Functionalization of this compound

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the indole (B1671886) scaffold, offering an alternative to traditional cross-coupling methods that require pre-functionalized starting materials. nih.govnih.gov The indole ring possesses multiple C-H bonds with varying reactivity, making regioselectivity a significant challenge. nih.govnih.gov

Regioselective Functionalization at C2 and C3 Positions

The C2 and C3 positions of the indole ring are inherently more reactive and have been the primary focus of C-H functionalization studies. nih.govresearchgate.net Various transition metal-catalyzed methods have been developed for direct arylation, alkylation, and other modifications at these sites. nih.govsnu.edu.in For instance, rhodium(II) catalysts have been shown to effect the C3-alkylation of N-protected indoles. snnu.edu.cn

The table below summarizes different approaches for C-H functionalization at the C2 and C3 positions of indoles.

Position Reaction Type Catalyst/Reagent Key Features
C2AlkylationIron(0) complexRegioselective C-H alkylation with alkenes. nih.gov
C3AlkylationRhodium(II) carboxylatesGoverned by intrinsic reactivity of the indole ring. snnu.edu.cn
C2/C3AminoheteroarylationIodine-mediatedSynthesis of C2,3-difunctionalized indoles. researchgate.net

Electrochemical C-H Activation and Functionalization Strategies

Electrochemical methods offer a green and sustainable approach to C-H functionalization, often proceeding under mild conditions without the need for chemical oxidants. chemistryviews.org Electrocatalysis, particularly with earth-abundant metals like cobalt, has been used for the enantioselective synthesis of complex chiral indole-based scaffolds through C-H and N-H activation. chemistryviews.org

Furthermore, electrochemical methods have been developed for the iodoamination of indoles, providing access to 3-iodo-2-aminoindole derivatives. nih.govacs.org This environmentally friendly approach utilizes unactivated amines and has been applied to the late-stage functionalization of complex molecules. nih.govacs.org

Transformations Involving the Indole Nitrogen and Methyl Substituents

The reactivity of the N1-methyl and C6-methyl groups in this compound offers pathways for further structural diversification. These transformations can modify the electronic and steric properties of the indole core, enabling the synthesis of a wide range of derivatives.

Chemical Transformations at the N1-Methyl Group

The N1-methyl group of the indole ring can undergo several chemical transformations, most notably demethylation and oxidation. These reactions are crucial for introducing alternative substituents at the nitrogen atom or for modulating the electronic character of the indole nucleus.

N-Demethylation:

The removal of the N-methyl group is a key transformation that allows for the introduction of other functional groups at the indole nitrogen. While direct demethylation of this compound has not been extensively reported, several methods developed for N-methylated heterocycles and alkaloids are applicable. libretexts.orgnih.gov A common strategy involves the oxidation of the N-methyl group to an N-oxide, followed by reduction or rearrangement to yield the N-demethylated product. libretexts.orgnih.gov

Another approach involves the use of transition metal catalysts. For instance, ferrocene, under Polonovski-type conditions, has been shown to be an efficient catalyst for the N-demethylation of various N-methyl alkaloids. nih.gov The choice of solvent and reaction conditions is crucial for achieving good yields, especially for complex molecules. nih.gov

Here is a table summarizing potential N-demethylation methods applicable to N-methyl indoles:

Reagent/CatalystConditionsComments
m-CPBA, then FeSO₄·7H₂OTwo-step process: oxidation to N-oxide followed by reduction.A classic and widely used method for N-demethylation of tertiary amines. libretexts.orgnih.gov
FerrocenePolonovski-type conditionsCatalytic and efficient for a range of N-methyl alkaloids. nih.gov
Pd(0) or Pd(II) complexesWith or without an oxidantCan be limited to specific alkaloid structures. nih.gov
Cu(II) complexesWith an oxidant like (NH₄)₂S₂O₈One-pot procedure, but may not be effective for N-oxides. nih.gov

Oxidation:

The N-methyl group of indoles can also be oxidized. The electrooxidation of N-methylindole, for example, leads to the formation of soluble oligomers, primarily an asymmetric cyclic trimer. nih.gov This indicates that the N-methyl group can influence the polymerization pathway of the indole ring. In the context of this compound, the steric hindrance from the C6-methyl group and the electronic effect of the iodo group would likely play a significant role in the outcome of such oxidation reactions.

Functional Group Interconversions and Modifications at the C6-Methyl Group

The C6-methyl group, being in a benzylic-type position, is susceptible to various functional group transformations, including halogenation and oxidation. These modifications can introduce new reactive handles for further derivatization of the indole core.

Side-Chain Halogenation:

The halogenation of alkyl groups attached to aromatic rings, known as side-chain halogenation, typically proceeds via a free-radical mechanism. orgoreview.com This is often achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light. orgoreview.com While specific studies on the C6-methyl group of this compound are scarce, the principles of benzylic halogenation are well-established. The benzylic C-H bond is relatively weak and susceptible to homolytic cleavage, leading to a resonance-stabilized benzylic radical. orgoreview.com

The halogenated product, such as a 6-(bromomethyl)indole derivative, would be a versatile intermediate for nucleophilic substitution reactions, allowing the introduction of various functional groups at the C6 position.

Oxidation to Aldehyde or Carboxylic Acid:

The oxidation of methyl groups on aromatic rings to aldehydes or carboxylic acids is a common synthetic transformation. thieme-connect.deresearchgate.net A variety of oxidizing agents can be employed, and the choice of reagent can often control the extent of oxidation. For the conversion of a methyl group to an aldehyde, milder oxidizing agents are typically used to prevent over-oxidation to the carboxylic acid. thieme-connect.de

For instance, cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is known to selectively oxidize methyl groups on electron-rich aromatic rings to aldehydes. thieme-connect.de Hypervalent iodine reagents, such as 2-iodylbenzoic acid (IBX), are also effective for this transformation under mild conditions. thieme-connect.de More vigorous oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium(VI) compounds, would likely lead to the corresponding carboxylic acid. thieme-connect.de

The following table outlines potential methods for the functionalization of the C6-methyl group based on analogous reactions with other alkylarenes:

TransformationReagentsConditionsExpected Product
HalogenationN-Bromosuccinimide (NBS), AIBNReflux in CCl₄5-Iodo-6-(bromomethyl)-1-methyl-1H-indole
Oxidation to AldehydeCerium(IV) ammonium nitrate (CAN)Acetonitrile/water5-Iodo-1-methyl-1H-indole-6-carbaldehyde
Oxidation to Aldehyde2-Iodylbenzoic acid (IBX)DMSO, heat5-Iodo-1-methyl-1H-indole-6-carbaldehyde
Oxidation to Carboxylic AcidPotassium permanganate (KMnO₄)Basic, heat, then acidic workup5-Iodo-1-methyl-1H-indole-6-carboxylic acid

Dearomatization and Cycloaddition Reactions of this compound Derivatives

The indole nucleus, despite its aromatic stability, can participate in dearomatization and cycloaddition reactions, leading to the formation of three-dimensional polycyclic structures. rsc.orgnih.govnih.govacs.orgresearchgate.net The reactivity of this compound derivatives in such reactions would be influenced by the electronic nature of the substituents. The N1-methyl and C6-methyl groups are electron-donating, increasing the electron density of the indole ring and favoring reactions with electrophiles. Conversely, the C5-iodo group is electron-withdrawing through its inductive effect, which may temper this reactivity.

Dearomatization Reactions:

Dearomatization of indoles can be achieved through various strategies, including oxidative processes and reactions with electrophiles. rsc.orgnih.govresearchgate.net For instance, Pd(II)-catalyzed oxidative Wacker-type cyclization of substituted indoles can lead to fused indolines. rsc.org Hypoiodite-catalyzed oxidative umpolung of indoles has also been reported for enantioselective dearomatization. nih.gov

Given the electron-rich nature imparted by the methyl groups, derivatives of this compound are expected to undergo dearomatization reactions under appropriate conditions. The specific outcome would depend on the reaction partners and catalysts employed.

Cycloaddition Reactions:

The C2-C3 double bond of the indole ring can act as a dienophile or a diene in cycloaddition reactions. nih.govnih.govacs.orgwikipedia.orgnih.govacs.org The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. wikipedia.org Indoles can participate in both normal and inverse-electron-demand Diels-Alder reactions. nih.govacs.org

In normal-electron-demand Diels-Alder reactions, the indole typically acts as the dienophile, reacting with an electron-rich diene. nih.gov The presence of an electron-withdrawing group on the indole ring often facilitates this type of reaction. nih.gov In the case of this compound, the iodo group could potentially enhance its dienophilic character.

In inverse-electron-demand Diels-Alder reactions, the electron-rich indole acts as the diene, reacting with an electron-poor dienophile. acs.org The electron-donating methyl groups in this compound would favor this reactivity pathway.

Furthermore, indoles can participate in other types of cycloadditions, such as [4+3] and [2+2] cycloadditions, to form seven- and four-membered rings, respectively. libretexts.orguchicago.edu The specific regioselectivity and stereoselectivity of these reactions are highly dependent on the substitution pattern of the indole and the nature of the reaction partner. nih.govuchicago.edu

The following table summarizes potential cycloaddition reactions for indole derivatives, which could be applicable to this compound:

Reaction TypeReaction PartnerConditionsExpected Product Type
Normal-Demand Diels-AlderElectron-rich diene (e.g., 1,3-cyclohexadiene)Lewis acid or photoredox catalysisTetrahydrocarbazole derivative
Inverse-Demand Diels-AlderElectron-poor dienophile (e.g., 1,2,4,5-tetrazine)HeatPyridazino[4,5-b]indole derivative
[4+3] CycloadditionOxyallyl cationLewis acid (e.g., TMSOTf)Cyclohepta[b]indole derivative
[2+2] CycloadditionAlkenePhotochemical conditionsCyclobutane-fused indoline

Advanced Spectroscopic and Structural Elucidation of 5 Iodo 1,6 Dimethyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No published ¹H or ¹³C NMR spectral data, including chemical shifts, coupling constants, or advanced 2D NMR correlations (like COSY, HSQC, or HMBC), could be located for 5-Iodo-1,6-dimethyl-1H-indole.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

Specific HRMS data, which would confirm the compound's elemental composition and provide insight into its fragmentation patterns under mass spectrometric conditions, is not available in the reviewed literature.

Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Identification

No experimental Infrared (IR) or Raman spectra, which would identify characteristic vibrational frequencies of the functional groups within the molecule, have been published.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly Analysis

There is no evidence of a crystal structure for this compound being determined or deposited in crystallographic databases. Such data would be essential for a definitive analysis of its three-dimensional structure and intermolecular interactions in the solid state.

Until such data is published and made publicly available, a detailed and scientifically rigorous article on the spectroscopic and structural characterization of this compound cannot be responsibly generated.

Computational and Theoretical Investigations of 5 Iodo 1,6 Dimethyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For 5-Iodo-1,6-dimethyl-1H-indole, DFT calculations can elucidate the influence of the iodo and dimethyl substituents on the indole (B1671886) scaffold. These calculations typically involve optimizing the molecular geometry and then computing various electronic descriptors.

Electronic Structure: The electronic nature of the indole ring is significantly modulated by its substituents. The N-methyl and C6-methyl groups are electron-donating, increasing the electron density of the indole system. Conversely, the iodine at the C5-position has a dual role; it is inductively electron-withdrawing but can also engage in resonance. DFT calculations, such as mapping the molecular electrostatic potential (MEP), would reveal regions of high and low electron density. The area around the iodine atom, along the C-I bond axis, is expected to show a region of positive electrostatic potential known as a σ-hole, which is crucial for halogen bonding. beilstein-journals.orgacs.org The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding reactivity. The electron-donating methyl groups are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack, while the LUMO energy might be lowered by the iodo substituent.

Reactivity: DFT calculations can predict sites of reactivity. The HOMO distribution would likely be concentrated on the pyrrole (B145914) ring, indicating the preferred sites for electrophilic attack. Conversely, the LUMO is often located on the benzene (B151609) portion of the indole, influenced by the C-I bond, suggesting this area's susceptibility to nucleophilic attack or involvement in metal-catalyzed cross-coupling reactions. Reactivity indices derived from DFT, such as Fukui functions, can provide a more quantitative picture of the most reactive sites.

Spectroscopic Properties: Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. DFT methods can calculate vibrational frequencies, which correspond to peaks in an Infrared (IR) spectrum. Furthermore, by using time-dependent DFT (TD-DFT), one can predict electronic transitions, which helps in the interpretation of UV-Visible absorption spectra. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated with high accuracy, aiding in the structural confirmation of the molecule.

Below is an illustrative table showing typical data obtained from DFT calculations on substituted indoles.

Calculated PropertyIndole (Parent)5-Iodoindole (B102021)1,6-DimethylindoleThis compound (Predicted Trend)
HOMO Energy (eV)~ -5.5~ -5.6~ -5.3~ -5.4
LUMO Energy (eV)~ -0.2~ -0.5~ -0.1~ -0.4
HOMO-LUMO Gap (eV)~ 5.3~ 5.1~ 5.2~ 5.0
Dipole Moment (Debye)~ 2.1~ 1.8~ 2.3~ 2.0

Note: The values for this compound are predictive and illustrate expected trends based on substituent effects.

Mechanistic Studies of Reaction Pathways Involving this compound

The presence of an iodine atom on the indole ring makes this compound a versatile substrate for various organic reactions, particularly transition-metal-catalyzed cross-coupling reactions. mdpi.com Computational mechanistic studies, often using DFT, are employed to map the potential energy surfaces of these reaction pathways, identify transition states, and rationalize product selectivity.

Cross-Coupling Reactions: The C-I bond is a common handle for forming new carbon-carbon and carbon-heteroatom bonds. Mechanistic studies would focus on reactions such as:

Suzuki Coupling: Reaction with a boronic acid to form a C-C bond.

Sonogashira Coupling: Reaction with a terminal alkyne.

Heck Coupling: Reaction with an alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

A typical mechanistic investigation of a palladium-catalyzed cross-coupling reaction would involve calculating the energies of the key steps: oxidative addition of the Pd(0) catalyst into the C-I bond, transmetalation (for Suzuki) or alkyne coordination/insertion (for Sonogashira), and reductive elimination to release the product and regenerate the catalyst. These studies can explain the influence of ligands, solvents, and the electronic properties of the indole substrate on reaction rates and yields.

Iodine-Mediated Cyclizations: While the indole core is already formed, the iodine atom itself can participate in reactions. For instance, iodine can mediate the intramolecular cyclization of suitable precursors. acs.org Although not a reaction of the title compound itself, understanding these mechanisms provides context for its synthesis and potential side reactions. Computational studies can help differentiate between pathways, for example, by determining whether a reaction proceeds through a radical mechanism or via a hypervalent iodine intermediate. rsc.org

Analysis of Halogen Bonding and Other Non-Covalent Interactions in Iodinated Indole Systems

The iodine atom in this compound is not merely a site for chemical reactions but also a powerful director of intermolecular organization through non-covalent interactions, most notably halogen bonding. nih.gov

Halogen Bonding: A halogen bond (XB) is an attractive, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site (a Lewis base). acs.org Iodine, being large and highly polarizable, is an excellent halogen bond donor. beilstein-journals.org In this compound, the C5-I bond creates a positive σ-hole on the iodine atom, capable of interacting with electron donors like carbonyl oxygens, nitrogen atoms, or even π-systems of other aromatic rings. Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, can identify and characterize these bonds, revealing their strength and geometry. These interactions are highly directional and play a critical role in crystal engineering, influencing the packing of molecules in the solid state.

Conformational Analysis and Stereochemical Implications (e.g., Axial Chirality)

While this compound itself is not conformationally complex, the principles of conformational analysis and stereochemistry are relevant to its derivatives and interactions.

Conformational Analysis: The primary conformational freedom in this compound involves the rotation of the two methyl groups. While rotation around the C-CH₃ and N-CH₃ bonds is generally rapid at room temperature, computational potential energy scans can determine the rotational barriers and identify the lowest energy conformations. These preferences can be influenced by subtle steric and electronic interactions within the molecule.

Stereochemical Implications and Axial Chirality: Axial chirality arises when rotation around a bond is sufficiently restricted, leading to non-superimposable, mirror-image stereoisomers called atropisomers. wikipedia.org This is common in biaryl systems or N-aryl indoles where bulky substituents prevent free rotation around the C-N or C-C single bond. acs.orgnih.govnih.gov

This compound does not possess the structural features for stable atropisomerism. However, if a bulky, substituted aryl group were introduced at the N1-position, the resulting N-aryl indole could potentially exhibit axial chirality. The steric hindrance between the N-aryl substituents and the C7-hydrogen of the indole ring could restrict rotation around the N-C(aryl) bond. Computational studies would be essential to predict the rotational energy barrier. If the barrier is high enough (>20-23 kcal/mol), stable atropisomers could be isolated at room temperature. Such studies would involve mapping the torsional potential energy surface by rotating the aryl group and calculating the energy at each step using DFT. This predictive capability is crucial in the design of chiral ligands and catalysts based on the indole scaffold. acs.orgnih.gov

Exploration of Advanced Chemical Applications of 5 Iodo 1,6 Dimethyl 1h Indole Derivatives

Role in Supramolecular Chemistry and Self-Assembly Systems

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the essence of supramolecular chemistry. Indole (B1671886) derivatives, with their potential for hydrogen bonding, π-π stacking, and hydrophobic interactions, are excellent candidates for the construction of complex supramolecular architectures.

Self-Assembled Hydrogels and Soft Materials

Indole-containing molecules have been shown to be effective gelators, forming supramolecular hydrogels with remarkable properties. These soft materials are of great interest for applications in tissue engineering, drug delivery, and biosensing. The self-assembly process is typically driven by a combination of hydrogen bonding between amide groups and aromatic stacking interactions of the indole moieties.

Research has demonstrated that capping dipeptides with an indole group can lead to the formation of exceptionally strong hydrogels. nih.govrsc.orgrsc.org For instance, an indole-capped dipeptide was reported to form hydrogels with a storage modulus (G') exceeding 10^5 Pa, placing it among the strongest supramolecular hydrogels known. rsc.org This exceptional strength is attributed to the extensive hydrogen bonding network facilitated by the indole N-H group and the peptide backbone, as well as strong bundling of the self-assembled fibers. nih.govrsc.org The formation of these robust networks is a key factor in the potential application of these materials.

Key Properties of Indole-Capped Dipeptide Hydrogels:

Property Observation Reference
Gelation Forms at low concentrations in various solvents. rsc.org
Mechanical Strength Exceptionally high storage modulus (G' > 10^5 Pa). rsc.org
Secondary Structure Adopts a β-sheet conformation. rsc.org

| Morphology | Self-assembles into long, bundled fibers. | nih.govrsc.org |

It is important to note that while these hydrogels can be biocompatible at low concentrations, they may exhibit cytotoxic effects at the higher concentrations required for self-assembly. nih.govrsc.org

Molecular Recognition and Anion Receptor Design

The indole N-H proton is a highly effective hydrogen bond donor, making indole derivatives excellent candidates for the design of receptors for anionic species. The electron-rich nature of the indole ring can be tuned by the introduction of electron-withdrawing or -donating groups to modulate the acidity of the N-H proton and, consequently, the anion binding affinity.

A variety of indole-based anion receptors have been synthesized and studied. These receptors often incorporate additional hydrogen bond donating groups, such as amides or ureas, to enhance their binding capabilities. For instance, 2,7-functionalized indoles with appended amide or urea (B33335) groups have shown significant differences in their interaction with carboxylates. nih.gov The binding constants for these interactions can be substantial, often in the range of 10^3 to 10^6 M⁻¹. nih.gov

The selectivity of these receptors can be tuned for specific anions. For example, some indole-based receptors exhibit high selectivity for fluoride (B91410) ions, leading to a distinct color change upon binding, which can be observed by the naked eye. spectroscopyonline.com This colorimetric response is often due to the deprotonation of the indole N-H group by the highly basic fluoride ion.

Examples of Indole-Based Anion Receptors and their Binding Properties:

Receptor Type Target Anion Binding Constant (Kₐ) Key Feature Reference
Indolo[2,3-a]carbazole derivative Acetate (AcO⁻) 4.3 × 10⁵ M⁻¹ Expanded binding cavity nih.gov
Indolo[2,3-a]carbazole derivative Dihydrogen Phosphate (H₂PO₄⁻) 5.5 × 10⁵ M⁻¹ Expanded binding cavity nih.gov
4,4'-dicarboxamido-di(indol-7-yl)-2,2'-bipyrdine Dihydrogen Phosphate (H₂PO₄⁻) >1.0 × 10⁶ M⁻¹ (as Pt(II) complex) Metal-cation responsive acs.org

Development of Indole-Based Functional Materials

The unique photophysical and electronic properties of the indole scaffold make it a valuable component in the design of functional organic materials. By modifying the indole core with various functional groups, materials with tailored properties for applications in sensing and electronics can be developed.

Design of Fluorescent Chemosensors and Probes

Indole derivatives are widely used in the development of fluorescent chemosensors due to their inherent fluorescence and the sensitivity of their emission to the local environment. mdpi.com The indole moiety can act as a signaling unit and a binding site, allowing for the detection of various analytes, including metal ions and anions.

A number of indole-based fluorescent probes have been developed for the detection of biologically and environmentally important species. For example, an indole-based chemosensor, IH-Sal, was synthesized for the detection of Zn²⁺ ions. mdpi.comnih.gov This sensor exhibited a significant "turn-on" fluorescence response upon binding to Zn²⁺, with a quantum yield increase from 0.014 to 0.153. mdpi.com The detection limit for Zn²⁺ was found to be 0.41 μM, which is well below the guidelines set by the World Health Organization. mdpi.comnih.gov These sensors have been successfully applied for bio-imaging in living organisms, such as zebrafish. mdpi.comnih.gov

Performance of Selected Indole-Based Fluorescent Chemosensors:

Chemosensor Analyte Detection Limit Quantum Yield (Φ) Reference
IH-Sal Zn²⁺ 0.41 μM 0.014 (free), 0.153 (bound) mdpi.comnih.gov
FL F⁻ 3.2 nM - spectroscopyonline.com

Indole Scaffolds in Optoelectronic or Advanced Organic Materials

The electron-rich nature of the indole ring system makes it an attractive building block for organic semiconducting materials. These materials are at the heart of various organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Donor-acceptor-donor (D-A-D) type small molecules incorporating indole as the donor unit have been synthesized and investigated for their application in OFETs. rsc.org For instance, a molecule with an indole donor and a benzothiadiazole acceptor, bridged by a selenophene (B38918) spacer, exhibited a hole mobility of up to 0.025 cm² V⁻¹ s⁻¹. rsc.org The performance of these materials can be tuned by modifying the spacer unit, demonstrating the versatility of the indole scaffold in designing organic semiconductors with specific properties. rsc.org

Furthermore, triindole-based organic semiconductors have been shown to form highly ordered columnar structures, which facilitate one-dimensional charge transport. csic.es The ability to functionalize these triindole platforms at different positions allows for the fine-tuning of their electronic properties and morphology, making them promising candidates for use in solution-processed electronic devices. csic.es

Catalytic Applications of Derivatives as Chiral Ligands or Organocatalysts

The development of asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Indole derivatives have emerged as powerful tools in this field, serving as both chiral ligands for metal-based catalysts and as metal-free organocatalysts. rsc.orgnih.govacs.orgnih.gov

The enantioselective functionalization of indoles is a critical process for the synthesis of many biologically active compounds. nih.gov Organocatalytic strategies have been particularly successful in this area, offering a more sustainable alternative to metal-based catalysis. rsc.orgnih.govacs.orgnih.gov Chiral indole-based heterocycles have themselves been used as catalysts in asymmetric reactions, demonstrating their potential in drug development and as chiral catalysts. acs.orgnih.gov

For example, the organocatalytic asymmetric dearomatization of indole derivatives has become a powerful method for constructing chiral indolines and indolenines, which are core structures in many natural products. acs.org The use of chiral Brønsted acids as catalysts has enabled a variety of asymmetric transformations of 2-indolylmethanols with high regio- and enantioselectivity.

In another approach, the amination of amino acid derivatives at the C2 position of an indole can induce the formation of an N-C chiral axis. semanticscholar.org This method provides a novel route to axially chiral N-aryl indoles without the need for a metal or a chiral organocatalyst. semanticscholar.org The diastereomeric ratio of the products can be influenced by the steric hindrance of the amino acid derivative, with bulkier groups leading to higher stereoselectivity. semanticscholar.org

Examples of Indole Derivatives in Asymmetric Catalysis:

Catalytic System Reaction Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) Key Feature Reference
Chiral Brønsted acid with 2-indolylmethanols (4+3) Cycloaddition High enantioselectivities Construction of bicyclo[3.2.2]cyclohepta[b]indoles oaepublish.com
Amino acid derivatives with N-phenylindole C2 Amination Excellent dr values with bulky amino acids Central-to-axial chirality induction semanticscholar.org

Utilization as Precursors for Radiochemical Probes in Advanced Imaging Techniques

The indole scaffold is a prominent structural motif in a vast number of biologically active compounds and approved drugs, owing to its ability to interact with a wide range of biological targets. mdpi.commdpi.com Its versatility has made it a cornerstone in the design of molecules for various therapeutic areas, including neurodegenerative diseases and oncology. nih.govnih.gov In the realm of molecular imaging, the introduction of a radioisotope into a biologically active molecule allows for the non-invasive visualization and quantification of physiological and pathological processes at the molecular level. nih.gov The compound 5-Iodo-1,6-dimethyl-1H-indole, by its very structure, presents as a potential precursor for such radiochemical probes.

While direct studies on the radiolabeling of this compound and its subsequent use in advanced imaging techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) are not extensively documented in publicly available literature, its structural components suggest a strong potential for such applications. The indole core can be tailored to bind to specific biological targets, the iodo-substituent provides a site for the introduction of a radioisotope of iodine, and the methyl groups can influence the molecule's lipophilicity and metabolic stability.

The iodine atom at the 5-position is particularly significant for radiolabeling. Several radioactive isotopes of iodine are routinely used in nuclear medicine, each with distinct properties that make them suitable for different imaging or therapeutic applications. nih.govwikipedia.org The choice of iodine isotope is critical and depends on the desired imaging modality and the biological process being studied. researchgate.netebsco.com

The development of novel radiochemical probes is a dynamic area of research. The general strategy involves the synthesis of a precursor molecule that can be efficiently labeled with a radionuclide. For iodine-based radiotracers, this often involves electrophilic radioiodination of an activated aromatic ring or a destannylation reaction from a trialkyltin precursor. mdpi.commdpi.com Given the presence of the iodine atom, this compound could potentially serve as a cold standard or a starting point for the synthesis of precursors suitable for radioiodination.

Below are tables detailing the properties of relevant iodine radioisotopes and examples of iodinated indole-based precursors, illustrating the foundational knowledge upon which the potential of this compound as a radiochemical probe precursor can be inferred.

Table 1: Properties of Medically Relevant Iodine Radioisotopes

IsotopeHalf-life (t½)Decay ModePrincipal Photon Energy (keV)Imaging Modality
Iodine-123 (¹²³I)13.22 hoursElectron Capture (EC)159SPECT
Iodine-124 (¹²⁴I)4.18 daysPositron Emission (β+)511 (from β+)PET
Iodine-125 (¹²⁵I)59.4 daysElectron Capture (EC)35Pre-clinical SPECT/Autoradiography
Iodine-131 (¹³¹I)8.02 daysBeta Minus (β-)364SPECT/Therapy

This table provides a summary of the key physical properties of iodine isotopes commonly used in nuclear medicine. nih.govwikipedia.orgwikipedia.org

Table 2: Examples of Iodinated Indole Derivatives as Potential Radiotracer Precursors

Compound NameStructurePotential Application
5-Iodo-1H-indoleGeneral precursor for 5-iodoindole (B102021) derivatives
5-Iodo-tryptamineSerotonin transporter imaging
N-methyl-5-iodo-indolePrecursor for various N-methylated indole radiotracers
3-(4-Iodobenzoyl)-1-methyl-1H-indoleTarget-specific imaging based on benzoyl-indole scaffold

This table presents a selection of iodinated indole derivatives that exemplify the types of structures that can serve as precursors for the development of radiochemical probes. The specific compound of interest, this compound, would be a structural analog to these examples.

Conclusion and Future Research Perspectives

Synthesis of Current Understanding and Achievements in 5-Iodo-1,6-dimethyl-1H-indole Chemistry

The existing body of scientific literature, while not extensively focused on this compound, provides a solid foundation for understanding its chemical nature and potential synthetic utility. Our current knowledge is primarily built upon the well-established reactivity of the indole (B1671886) scaffold and the predictable behavior of its substituents.

Chemical Reactivity: The chemical reactivity of this compound is largely dictated by the presence of the iodo group at the C5 position. The carbon-iodine bond is a versatile functional handle for a variety of transition metal-catalyzed cross-coupling reactions. This positions the compound as a valuable building block for the synthesis of more complex molecules. Based on the extensive literature on haloindoles, it is anticipated that this compound would readily participate in cornerstone reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their derivatives in the presence of a palladium catalyst to form a new carbon-carbon bond at the C5 position. youtube.comyoutube.comyoutube.com

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce an alkynyl substituent at the C5 position. youtube.com

Heck Coupling: Palladium-catalyzed reaction with alkenes to form a C5-alkenyl derivative.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce a nitrogen-based substituent at the C5 position.

The presence of the methyl groups at the N1 and C6 positions can also influence the reactivity. The N-methyl group prevents participation in reactions that require an N-H proton, such as certain cyclization reactions. acs.org The C6-methyl group can exert electronic and steric effects on the reactivity of the benzene (B151609) portion of the indole ring.

Identification of Key Challenges and Unexplored Avenues in Synthetic and Mechanistic Research

Despite the predictable reactivity, the chemistry of this compound is largely underexplored, presenting several challenges and opportunities for further research.

Key Challenges:

Lack of Dedicated Studies: The most significant challenge is the absence of specific research dedicated to this compound. This necessitates reliance on analogous systems, which may not perfectly predict its behavior.

Optimized Synthesis: While a synthetic route can be proposed, the optimization of reaction conditions for the specific iodination and N-methylation of the 6-methylindole (B1295342) substrate to maximize yield and purity remains an experimental challenge.

Mechanistic Nuances: While the general mechanisms of palladium-catalyzed cross-coupling reactions are well-understood, the specific influence of the dimethyl substitution pattern on reaction kinetics, catalyst efficiency, and potential side reactions has not been investigated for this molecule.

Unexplored Avenues:

Systematic Reactivity Profiling: A comprehensive study of the reactivity of this compound in a wide range of cross-coupling reactions would be highly valuable. This would involve screening different catalysts, ligands, bases, and reaction conditions to establish a robust synthetic toolbox.

Derivatization and Library Synthesis: The compound is an ideal starting material for the creation of a library of novel 5-substituted-1,6-dimethyl-1H-indole derivatives. Such a library could be screened for various biological activities. d-nb.infonih.gov

Intramolecular Cyclization Reactions: Exploring intramolecular reactions where the C5-iodo group and a substituent at the N1-methyl or C6-methyl position could participate in cyclization to form novel fused heterocyclic systems. rsc.org

Comparative Mechanistic Studies: A comparative study of the reaction mechanisms of this compound with other isomeric or differently substituted iodoindoles could provide valuable insights into the electronic and steric effects of the methyl groups.

Outlook for Novel Transformations and Emerging Applications of this compound in Chemical Science

The future of this compound chemistry is promising, with potential applications spanning several areas of chemical science.

Novel Transformations:

C-H Activation/Functionalization: Moving beyond classical cross-coupling, exploring the potential for directing group-assisted C-H activation at other positions of the indole ring, using the existing substituents to guide the reactivity.

Photoredox Catalysis: Investigating the participation of the C-I bond in photoredox-catalyzed reactions to forge new bonds under mild conditions.

Electrosynthesis: Exploring electrochemical methods for the functionalization of the indole core, potentially offering greener and more selective synthetic routes.

Emerging Applications:

Medicinal Chemistry: As a versatile scaffold, derivatives of this compound could be synthesized and evaluated for their potential as kinase inhibitors, anticancer agents, or probes for biological targets. The indole nucleus is a common motif in many biologically active compounds. d-nb.info

Materials Science: The ability to introduce diverse functionalities at the C5 position could lead to the development of novel organic materials with interesting photophysical or electronic properties, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Chemical Probes: The iodo-functionalized indole could serve as a precursor for the synthesis of radiolabeled or fluorescently tagged molecules for use as chemical probes in biological imaging or diagnostic applications.

Q & A

Q. What are the optimal synthetic conditions for preparing 5-Iodo-1,6-dimethyl-1H-indole derivatives via copper-catalyzed azide-alkyne cycloaddition?

The synthesis typically involves a copper(I)-catalyzed [3+2] cycloaddition between azide-functionalized indoles and terminal alkynes. Key parameters include:

  • Solvent system : PEG-400:DMF (2:1 v/v) for enhanced solubility and reaction efficiency .
  • Catalyst : CuI (1.0–1.2 equiv) to promote regioselective triazole formation .
  • Reaction time : 12–24 hours under ambient conditions .
  • Purification : Flash column chromatography with 70:30 ethyl acetate/hexane yields pure products (25–50% yields) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key features should be analyzed?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.12–7.23 ppm) and methyl groups (δ 2.5–3.3 ppm). Coupling constants (e.g., J = 7.2 Hz for ethylene chains) confirm substituent connectivity .
  • 19F NMR : Used if fluorinated analogs are synthesized (e.g., δ -114.65 ppm for para-fluorophenyl groups) .
  • HRMS : Molecular ion peaks (e.g., m/z 427.0757 [M+H]⁺) validate molecular weight .

Q. How can reaction yields be improved for this compound derivatives?

Yield optimization strategies include:

  • Solvent choice : Polar aprotic solvents like DMF enhance reaction rates .
  • Catalyst loading : Increasing CuI to 1.5 equiv may improve cycloaddition efficiency, though excess can lead to side reactions .
  • Temperature : Mild heating (40–60°C) can reduce reaction time without decomposition .

Advanced Research Questions

Q. How do computational methods like DFT elucidate reaction mechanisms in this compound synthesis?

Density functional theory (DFT) studies reveal:

  • Transition states : Copper(I)-acetylide intermediates lower activation barriers for cycloaddition .
  • Regioselectivity : Electron-withdrawing groups on alkynes favor 1,4-triazole formation over 1,5-isomers .
  • Mechanistic pathways : Radical intermediates (e.g., iodine radicals in iodination steps) can be tracked via spin density calculations .

Q. What strategies resolve crystallographic data contradictions for halogenated indole derivatives?

For X-ray refinement:

  • SHELXL parameters : Use "ISOR" and "DELU" restraints to model disordered iodine atoms .
  • Twinned data : Apply twin law matrices (e.g., -h, -k, l) for high-resolution datasets .
  • Validation tools : Check Rint and CC1/2 to ensure data quality .

Q. How do radical intermediates influence iodination pathways in indole derivatives?

Mechanistic studies show:

  • Iodine radical generation : N-Iodosuccinimide (NIS) dissociates to produce iodine radicals under oxidative conditions .
  • Radical trapping : ESR spectroscopy confirms transient intermediates during C–I bond formation .
  • Oxygen role : O2 participates in peroxy intermediate formation, validated by isotopic labeling .

Q. How do structural modifications impact the biological activity of this compound analogs?

  • Substituent effects : Fluorine at the 5-position enhances antimicrobial activity due to increased lipophilicity .
  • Triazole linkage : Improves binding affinity to enzyme active sites (e.g., kinases) .
  • Methyl groups : 1,6-Dimethyl substitution reduces metabolic degradation in vitro .

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